Furanoeudesma 1,3-diene

概要

説明

準備方法

Furanoeudesma 1,3-diene can be synthesized through stereoselective synthesis from the drug santonin . The synthetic product is identical to the naturally occurring compound found in Commiphora myrrha . Industrial production methods typically involve the extraction of essential oils from myrrh resin, followed by purification processes to isolate this compound .

化学反応の分析

Furanoeudesma 1,3-diene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Catalytic hydrogenation can reduce this compound to its corresponding saturated compounds.

科学的研究の応用

Chemical Applications

1. Organic Synthesis:

Furanoeudesma 1,3-diene serves as an intermediate in organic synthesis. It can participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. For instance:

- Oxidation: Can be facilitated using reagents like potassium permanganate or chromium trioxide to yield oxidized derivatives.

- Reduction: Catalytic hydrogenation can convert it to saturated compounds.

- Substitution: Electrophilic substitution reactions can occur in the presence of strong acids or bases, leading to substituted derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Oxidation | Formation of oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion to saturated compounds | Catalytic hydrogenation |

| Electrophilic Substitution | Formation of substituted derivatives | Strong acids or bases |

Biological Applications

2. Analgesic Properties:

this compound exhibits significant analgesic effects by binding to opioid receptors in the brain. A study involving RodeMyr®, a standardized extract of myrrh rich in this compound, demonstrated a reduction in pain perception among participants with chronic pain conditions. The compound's interaction with opioid receptors leads to the inhibition of pain signals.

Case Study: Analgesic Efficacy of Myrrh Extracts

- Study Design: Participants with chronic pain received either conventional analgesics or RodeMyr®.

- Results: Pain perception decreased significantly after treatment with RodeMyr®, showing a reduction of over 60% after ten days.

Table 2: Clinical Outcomes from Myrrh Extract Treatment

| Treatment Type | Pain Perception Reduction (%) | Duration (Days) |

|---|---|---|

| Conventional Analgesics | Minimal Change | 10 |

| RodeMyr® | >60% | 10 |

Antimicrobial and Antiviral Activities

3. Antimicrobial Effects:

Research indicates that extracts containing this compound demonstrate bactericidal activity against various pathogens. In particular, the compound has shown effectiveness against Staphylococcus aureus and other bacteria.

4. Antiviral Properties:

this compound has been studied for its antiviral properties against viruses such as H1N1 influenza. Its mechanism involves interference with viral replication at different stages of the virus life cycle.

Table 3: Biological Activities of this compound

| Activity Type | Pathogen/Target | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective |

| Antiviral | H1N1 Influenza | Effective |

Industrial Applications

5. Fragrance and Flavor Industry:

Due to its aromatic properties, this compound is utilized in the fragrance and flavor industries. Its unique scent profile makes it a valuable ingredient in perfumes and flavoring agents.

作用機序

類似化合物との比較

生物活性

Furanoeudesma 1,3-diene (FDE) is a sesquiterpene primarily extracted from the resin of Commiphora molmol, commonly known as myrrh. This compound has garnered significant attention due to its diverse biological activities, including analgesic, antibacterial, and antiviral properties. This article explores the biological activity of FDE, supported by data tables, case studies, and detailed research findings.

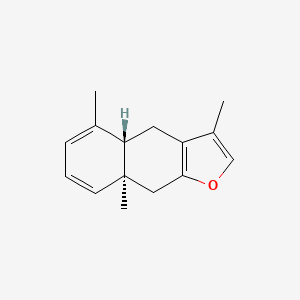

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a furan ring and a conjugated diene system. These structural features are believed to be crucial for its biological activity. The molecular formula of FDE is , and its chemical structure can be represented as follows:

1. Analgesic Activity

Research indicates that FDE exhibits significant analgesic properties. A study involving mice demonstrated that FDE increased the latency of pain response, suggesting its potential for pain relief through modulation of central nervous system pathways. The analgesic effects are attributed to the interaction of FDE with specific receptors involved in pain signaling.

Table 1: Analgesic Effects of this compound

| Study Reference | Pain Model Used | Observed Effect |

|---|---|---|

| Mice (hot plate test) | Increased latency to pain response | |

| Clinical trials (LBP patients) | Significant reduction in pain scores |

2. Antibacterial Activity

This compound has demonstrated notable antibacterial effects against various pathogens. A study on myrrh extracts showed that FDE exhibited bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa, with essential oils containing FDE achieving over 99% killing efficacy .

Table 2: Antibacterial Activity of Myrrh Extracts

| Pathogen | Extract Type | Killing Efficacy (%) | Contact Time (hours) |

|---|---|---|---|

| Staphylococcus aureus | Essential Oil | >99.999 | 2 |

| Pseudomonas aeruginosa | Hexane Extract | >99.999 | 2 |

3. Antiviral Activity

Recent studies have explored the antiviral potential of FDE against various viruses, including influenza and SARS-CoV-2. In vitro assays indicated that FDE could inhibit viral replication at specific stages of the virus life cycle . The compound's effectiveness varied with concentration and timing of administration.

Table 3: Antiviral Effects of this compound

| Virus | Concentration Tested (µg/mL) | Observed Effect |

|---|---|---|

| Influenza A | 60-100 | Significant viral titer reduction |

| SARS-CoV-2 | 10-90 | Inhibition of viral attachment |

Clinical Applications in Pain Management

A pilot study investigated the use of myrrh extract containing FDE in patients with low back pain (LBP). The results indicated a substantial reduction in pain levels among participants who received treatment with myrrh extract compared to control groups . This highlights the practical implications of FDE in clinical settings.

Efficacy Against Multidrug Resistant Strains

Another study focused on the efficacy of myrrh extracts against multidrug-resistant bacterial strains. The findings revealed that FDE-containing extracts were effective against resistant strains such as MRSA and Klebsiella pneumonia, suggesting its potential role in combating antibiotic resistance .

Conclusion and Future Directions

This compound exhibits a range of biological activities that support its traditional use in herbal medicine. Its analgesic, antibacterial, and antiviral properties make it a compound of interest for further research and clinical applications. Future studies should aim to elucidate the precise mechanisms underlying these activities and explore potential therapeutic formulations incorporating FDE.

特性

IUPAC Name |

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSAHAHDEVYCOC-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of Furanoeudesma-1,3-diene and what are its traditional uses?

A1: Furanoeudesma-1,3-diene is a major bioactive compound found in the oleo-gum-resin of Commiphora myrrha (myrrh), a plant traditionally used in Ethiopian folk medicine for wound management. [] Myrrh extracts, particularly those rich in Furanoeudesma-1,3-diene, have also been explored for their analgesic properties, dating back to ancient times. [, ]

Q2: What is the chemical structure and formula of Furanoeudesma-1,3-diene?

A2: Furanoeudesma-1,3-diene is a sesquiterpene. While its exact spectroscopic data is not provided in the provided abstracts, its molecular formula is C15H22O. Its structure can be synthesized starting from santonin. [] The absolute stereochemistry of Furanoeudesma-1,3-diene, initially thought to be one form, has been revised to its enantiomeric form based on optical rotation and CD measurements of synthetically produced compound. []

Q3: How does Furanoeudesma-1,3-diene exert its analgesic effects?

A3: Furanoeudesma-1,3-diene has been identified as a specific agonist of opioid delta receptors. [] This interaction with opioid receptors is likely a key mechanism behind its analgesic effects.

Q4: What is the efficacy of Furanoeudesma-1,3-diene in wound healing, and what contributes to this activity?

A4: Studies have shown that topical application of ointments containing Commiphora myrrha essential oil (rich in Furanoeudesma-1,3-diene) and resin exhibit significant wound healing properties in in vivo models. [] These properties are attributed, in part, to the potent antibacterial activity of both the essential oil and the resin against specific Gram-negative bacteria. []

Q5: How does the chemical composition of Commiphora myrrha extracts vary depending on the extraction method and geographical origin?

A5: The chemical profile of Commiphora myrrha extracts can vary based on the extraction method. Supercritical fluid extraction (SFE) with carbon dioxide yields an oil with a composition comparable to essential oils obtained through hydrodistillation and steam distillation, but without cuticular waxes. [] Geographically, while Somali and Yemeni myrrh share a similar chemical profile, Somali myrrh shows a higher concentration of β-elemene, while Yemeni myrrh is dominated by Furanoeudesma-1,3-diene and curzerene. []

Q6: What other biological activities have been reported for Furanoeudesma-1,3-diene or other compounds found in Commiphora species?

A6: Commiphora species are rich in diverse bioactive compounds. For instance, Furanodienone, another sesquiterpene found in Commiphora sphaerocarpa, Commiphora holtziana, and Commiphora kataf resins, exhibits anti-inflammatory, antimicrobial, and anticancer properties. [] Commiphora mukul extracts and Commiphora myrrha essential oil have also demonstrated significant cytotoxic activity against skin cancer cells in vitro. []

Q7: Are there any potential applications of Commiphora myrrha extracts or its bioactive compounds beyond traditional medicine?

A7: Research suggests potential applications of Commiphora myrrha extracts in various fields. For example, methanolic extracts of Commiphora myrrha resin show promising antiviral activity against the H1N1 influenza virus. [] This antiviral property, attributed to terpenoids like Furanoeudesma-1,3-diene, can be further harnessed by coating biochar with the extract, suggesting potential for air filtration applications. [] Additionally, Commiphora oleoresins and extracts demonstrate repellent and antifeedant properties against terrestrial molluscs, hinting at possible applications in pest control. []

Q8: How does the structure of Furanoeudesma-1,3-diene contribute to its biological activity?

A8: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of Furanoeudesma-1,3-diene, research on related sesquiterpenes from myrrh suggests that structural variations can significantly impact their ICAM-1 inhibitory activity. [] This finding highlights the importance of understanding how subtle structural modifications in Furanoeudesma-1,3-diene might influence its binding affinity to opioid receptors and potentially modulate its analgesic effects.

Q9: What analytical techniques are commonly used for the characterization and quantification of Furanoeudesma-1,3-diene in Commiphora myrrha extracts?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze the chemical composition of Commiphora myrrha essential oil and identify its constituents, including Furanoeudesma-1,3-diene. [, , ] This technique allows for the separation and identification of volatile compounds based on their retention times and mass spectral patterns.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。